molecular formula C9H5F5O B11881154 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B11881154
M. Wt: 224.13 g/mol
InChI Key: YDAKFMBROPVOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of both difluorophenyl and trifluoropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,4-difluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-Difluorobenzene+Trifluoroacetyl chlorideAlCl3This compound\text{2,4-Difluorobenzene} + \text{Trifluoroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,4-Difluorobenzene+Trifluoroacetyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of difluorobenzoic acids.

    Reduction: Formation of 3-(2,4-difluorophenyl)-1,1,1-trifluoropropanol.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide

Uniqueness

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one is unique due to its combination of difluorophenyl and trifluoropropanone groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5F5O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2

InChI Key

YDAKFMBROPVOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.